molecular formula C22H18N4O2 B287457 1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone

1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone

Numéro de catalogue B287457
Poids moléculaire: 370.4 g/mol
Clé InChI: QCVPISNCDIUBKZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone, also known as MPEP, is a chemical compound that belongs to the class of pyrazolopyrimidines. It was first synthesized by researchers at Merck in 1997 and has since been extensively studied for its potential applications in scientific research.

Mécanisme D'action

1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone binds to the allosteric site of mGluR5, which modulates the receptor's activity. By blocking the receptor's activity, 1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone reduces the release of glutamate, an excitatory neurotransmitter, leading to a decrease in neuronal activity. This mechanism of action is thought to underlie the therapeutic effects of 1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone in various neurological disorders.
Biochemical and Physiological Effects
1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone has been shown to have various biochemical and physiological effects. In animal studies, 1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone has been shown to improve cognitive function, reduce anxiety-like behavior, and attenuate drug-seeking behavior. Additionally, 1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone has been shown to have neuroprotective effects, reducing neuronal damage in various models of neurodegeneration.

Avantages Et Limitations Des Expériences En Laboratoire

1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone has several advantages for use in lab experiments. It is a highly selective antagonist of mGluR5, making it a useful tool for studying the role of this receptor in various neurological processes. Additionally, 1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone has a favorable pharmacokinetic profile, allowing for easy administration and measurement in animal models.
However, there are also limitations to the use of 1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone in lab experiments. 1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, 1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone has been shown to have off-target effects on other receptors, which can complicate the interpretation of results.

Orientations Futures

There are several future directions for research on 1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone. One area of interest is the development of more selective and potent mGluR5 antagonists. Additionally, there is a need for further research on the mechanism of action of 1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone, particularly in relation to its neuroprotective effects. Finally, there is interest in exploring the potential therapeutic applications of 1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone in various neurological disorders, including Fragile X syndrome, Alzheimer's disease, and Parkinson's disease.

Méthodes De Synthèse

The synthesis of 1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone involves a series of chemical reactions starting with the condensation of 2-phenyl-4,6-dichloropyrimidine with phenylhydrazine to form 2-phenyl-4,6-diaminopyrimidine. This intermediate is then reacted with ethyl 2-bromoacetate to form 1-(2-bromoacetyl)-2-phenyl-4,6-diaminopyrimidine. Finally, the reaction of this intermediate with phenoxyboronic acid and potassium carbonate leads to the formation of 1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone.

Applications De Recherche Scientifique

1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various neurological processes, including learning and memory, anxiety, and addiction. As such, 1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone has been extensively studied for its potential applications in the treatment of various neurological disorders, such as Fragile X syndrome, Alzheimer's disease, and Parkinson's disease.

Propriétés

Nom du produit

1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone

Formule moléculaire

C22H18N4O2

Poids moléculaire

370.4 g/mol

Nom IUPAC

1-[5-methyl-1-(6-phenoxy-2-phenylpyrimidin-4-yl)pyrazol-4-yl]ethanone

InChI

InChI=1S/C22H18N4O2/c1-15-19(16(2)27)14-23-26(15)20-13-21(28-18-11-7-4-8-12-18)25-22(24-20)17-9-5-3-6-10-17/h3-14H,1-2H3

Clé InChI

QCVPISNCDIUBKZ-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC=C4)C(=O)C

SMILES canonique

CC1=C(C=NN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC=C4)C(=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.